3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole
Description
The compound “3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The compound also contains a 3-methyl-2-butene-1-thiol group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a triazole derivative with a 3-methyl-2-butene-1-thiol derivative. Triazole derivatives can be synthesized effectively using various methods, as described in the literature . The 3-methyl-2-butene-1-thiol component could potentially be derived from 3-methyl-2-butene-1-thiol .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring, as mentioned earlier, contains two carbon and three nitrogen atoms . The 3-methyl-2-butene-1-thiol group would add additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the triazole ring and the 3-methyl-2-butene-1-thiol group. Triazole compounds are known to participate in a variety of reactions due to their ability to bind with various enzymes and receptors . The 3-methyl-2-butene-1-thiol group could also participate in reactions, particularly those involving sulfur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the triazole ring could contribute to its stability and reactivity . The 3-methyl-2-butene-1-thiol group could influence its solubility and reactivity .Future Directions
Properties
IUPAC Name |
14-(3-methylbut-2-enylsulfanyl)-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6S/c1-9(2)7-8-22-15-19-18-14-17-13-12(20-21(14)15)10-5-3-4-6-11(10)16-13/h3-7H,8H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGXXRZFIGGLRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=NN=C2N1N=C3C4=CC=CC=C4NC3=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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